Boc-alpha-ME-DL-val-OH
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Overview
Description
“Boc-alpha-ME-DL-val-OH” is a chemical compound with the molecular formula C11H21NO4 . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of “Boc-alpha-ME-DL-val-OH” is represented by the linear formula (CH3)3OCONHCH(COOH)CH(CH3)2 . The molecular weight is 231.29 .Physical And Chemical Properties Analysis
“Boc-alpha-ME-DL-val-OH” has a molecular weight of 231.29 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Enantioselective Synthesis
Boc-alpha-ME-DL-val-OH has been utilized in the enantioselective synthesis of planar chiral ferrocenes via palladium-catalyzed annulation with diarylethynes, achieving excellent enantioselectivity. This process demonstrates its potential in creating chiral molecules with high specificity, which is crucial in the development of pharmaceuticals and asymmetric catalysis (Yan Shi et al., 2013).
Peptide Structure and Stability
The compound plays a significant role in the study of peptide structure and stability, particularly in heterochiral peptides. It has been involved in research examining the conformational preferences of heterochiral peptides and their crystal structures, providing insights into the enhanced stability of β-sheets through C-H…O hydrogen bonds. This research contributes to our understanding of peptide folding and design, important in developing therapeutic peptides and understanding protein folding mechanisms (G. F. Fabiola et al., 2001).
Peptide Hairpin Design
Boc-alpha-ME-DL-val-OH has been used in the design of peptide hairpins, aiming to understand the structural factors that promote beta-hairpin formation. This research is vital in peptide engineering, with implications for designing inhibitors and understanding protein-protein interactions (R. Rai et al., 2006).
Hydrogen Bonded Conformations
The application extends to the study of hydrogen-bonded conformations in peptides containing stereochemically constrained gamma-amino acid residue, gabapentin. By incorporating Boc-alpha-ME-DL-val-OH into peptides, researchers have explored the formation of intramolecularly hydrogen-bonded structures, contributing to the development of peptide-based materials with novel properties (P. Vasudev et al., 2007).
Crystal Phase Transition Studies
Moreover, the compound has been involved in studies on temperature-induced reversible first-order single crystal to single crystal phase transitions. Such research offers insights into the molecular basis of phase transitions in organic compounds, with potential applications in designing materials with switchable properties (Rumpa Pal et al., 2014).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBQQXWXZWBMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562604 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-alpha-ME-DL-val-OH | |
CAS RN |
139938-00-4 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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